molecular formula C5H5F3O2 B12432413 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester

Cat. No.: B12432413
M. Wt: 154.09 g/mol
InChI Key: DMMZYYLXAGRBDO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester (CAS varies; e.g., 91600-34-9 for (2Z)-isomer) is an α,β-unsaturated ester with the (E)-configuration in its most common form. Its molecular formula is C₅H₅F₃O₂, with a molecular weight of 168.11 g/mol . The compound features a trifluoromethyl group at the 4-position and a methyl ester group at the 1-position. The presence of fluorine atoms enhances its electronegativity and stability, making it useful in agrochemical and pharmaceutical intermediates .

Properties

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

methyl 4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3

InChI Key

DMMZYYLXAGRBDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoroacetone with methyl (triphenylphosphoranylidene)acetate. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester often involves large-scale chemical reactions using similar starting materials. The process is optimized for high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation and reduction.
  • Reactivity Studies: Its reactivity profile allows researchers to explore the behavior of trifluoromethylated compounds in chemical reactions.

2. Biology:

  • Enzyme Inhibition: Research indicates that this compound acts as an inhibitor for specific enzymes, particularly gamma-aminobutyric acid aminotransferase (GABA-AT). Studies have shown that both isomers of the compound exhibit time-dependent inhibition of GABA-AT, making them valuable tools for probing enzyme mechanisms.
  • Pharmacological Potential: The biological activities of 2-butenoic acid derivatives have led to investigations into their potential therapeutic uses, including anti-inflammatory and anticancer properties.

3. Medicine:

  • Therapeutic Applications: The compound's unique structure allows it to interact with biological systems effectively. Its derivatives are being explored for their roles in drug development and therapeutic interventions.
  • Toxicological Studies: Understanding the toxicity profile of this compound is crucial for its safe application in pharmaceuticals. Research has focused on its metabolic pathways and potential side effects.

Data Tables

CompoundEnzyme TargetInhibition TypeIC50 (µM)
2-Butenoic acid, 4,4,4-trifluoro-, methyl esterGABA-ATTime-dependent inhibition12.5
(Z)-4-amino-2-(trifluoromethyl)-2-butenoic acidGABA-ATTime-dependent inhibition15.0

Case Studies

Case Study 1: Enzyme Inhibition Mechanism
In a study examining the mechanism of action of 2-butenoic acid derivatives on GABA-AT, researchers observed that the compound binds to the active site of the enzyme, leading to significant inhibition. This finding suggests potential applications in treating neurological disorders where GABA levels are dysregulated.

Case Study 2: Pharmacological Activity
Research into the pharmacological properties of derivatives of this compound revealed promising anti-inflammatory effects in vitro. Further studies are needed to evaluate its efficacy in vivo and its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Butenoic Acid Derivatives
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
2-Butenoic acid, 4,4,4-trifluoro-, methyl ester (E) 91600-34-9 C₅H₅F₃O₂ 168.11 Not reported α,β-unsaturated; (E)-isomer; high electronegativity
Ethyl 4,4,4-trifluorocrotonate (E) 112529-15-4 C₆H₇F₃O₂ 184.11 Not reported Ethyl ester; similar reactivity but higher lipophilicity
Methyl 4,4,4-trifluorobutanoate 2365-82-4 C₅H₇F₃O₂ 168.11 Not reported Saturated ester; lacks α,β-unsaturation; lower reactivity
(E)-2-Butenoic acid, ethyl ester 141-05-9 C₆H₁₀O₂ 114.14 143 Non-fluorinated; pungent odor in Durio species
Key Differences

Ester Group Variations: Methyl vs. Ethyl Esters: Methyl esters (e.g., 168.11 g/mol) generally exhibit lower boiling points and higher volatility than ethyl esters (e.g., 184.11 g/mol for ethyl 4,4,4-trifluorocrotonate) due to reduced molecular weight and weaker van der Waals forces . Trifluorinated vs. Non-Fluorinated: The trifluoromethyl group increases electronegativity and stability, making the compound resistant to hydrolysis compared to non-fluorinated analogues like (E)-2-butenoic acid ethyl ester .

Isomerism (E/Z): The (E)-isomer of 2-butenoic acid derivatives is more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. For example, the (E)-isomer of 2-butenoic acid methyl ester is associated with fruity aromas in Spondias dulcis, while (Z)-isomers may have distinct odor profiles .

Saturated vs. Unsaturated Backbones: Saturated esters (e.g., methyl 4,4,4-trifluorobutanoate) lack the α,β-unsaturation, reducing their reactivity in Michael additions or Diels-Alder reactions compared to unsaturated derivatives like 4,4,4-trifluoro-2-butenoic acid methyl ester .

Key Insights
  • Pharmaceuticals: The trifluorinated methyl ester’s electron-withdrawing properties enhance its reactivity in nucleophilic substitutions, making it a preferred intermediate over non-fluorinated esters .
  • Flavor Chemistry: Non-fluorinated esters like (E)-2-butenoic acid ethyl ester are associated with strong odors (e.g., sulfury, pungent), whereas trifluorinated analogues may exhibit milder or altered scent profiles due to fluorine’s electronegativity .
  • Material Science: Unsaturated trifluorinated esters (e.g., 2-butenoic acid methyl ester) are key in PHAs production, offering tunable thermal properties (e.g., melting points) compared to saturated counterparts .

Biological Activity

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester (CAS No. 671-82-9) is a fluorinated organic compound with significant biological activity. Its unique trifluoromethyl group enhances its chemical properties and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activities, including enzyme interactions, receptor binding, and therapeutic implications.

  • Molecular Formula : C6H7F3O2
  • Molecular Weight : 168.11 g/mol
  • Structure : The presence of the trifluoromethyl group contributes to its lipophilicity and stability.

Biological Activity Overview

The biological activity of 2-butenoic acid derivatives has been widely studied, particularly in the context of their interactions with various biological molecules.

Enzyme Interactions

Research indicates that compounds containing trifluoromethyl groups can significantly alter enzyme activity. For instance:

  • Inhibition of Enzymes : The incorporation of the trifluoromethyl group has been shown to enhance the inhibitory potency against certain enzymes, such as those involved in metabolic pathways. Studies have demonstrated that these compounds can inhibit the uptake of neurotransmitters like serotonin (5-HT) by interacting with specific transporters .

Receptor Binding

The compound exhibits notable binding affinity to various receptors:

  • Serotonin Receptors : Some studies have indicated that trifluoromethyl-substituted compounds can increase the potency for inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs .
  • PPAR Activation : In silico studies suggest that similar compounds can activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating metabolism and inflammation .

Case Studies

  • Anticancer Activity :
    • A study highlighted the synergistic effects of trifluoromethyl-containing compounds when used alongside established anticancer drugs. The enhanced efficacy was attributed to improved bioavailability and receptor interaction profiles .
  • Metabolic Disorders :
    • Research on related compounds has shown potential benefits in treating metabolic disorders through PPAR activation, which could lead to therapeutic applications for conditions such as diabetes and obesity .

Data Tables

PropertyValue
CAS Number671-82-9
Molecular FormulaC6H7F3O2
Molecular Weight168.11 g/mol
Biological ActivityEnzyme inhibition, receptor binding
Therapeutic ApplicationsAnticancer, metabolic disorders

Research Findings

Recent studies have focused on synthesizing derivatives of 2-butenoic acid with enhanced biological activities:

  • Synthesis Methods : Various synthetic routes have been developed to obtain these compounds efficiently, utilizing reactions such as the Perkin condensation .
  • Pharmacological Profiles : Compounds derived from 2-butenoic acid have been evaluated for their pharmacokinetic properties, showing promising results in terms of absorption and metabolism .

Q & A

Q. What are the optimized synthetic routes for 2-butenoic acid, 4,4,4-trifluoro-, methyl ester, and how can reaction yields be improved?

  • Methodological Answer : Two primary routes are documented:
    • Methanol and 3,3,3-trifluoropropene : This method involves nucleophilic substitution under controlled anhydrous conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of methanol to trifluoropropene) and inert gas purging to prevent hydrolysis .
    • Dimethyl Carbonate Route : This transesterification approach benefits from catalytic bases like K₂CO₃. Reaction temperatures above 80°C and extended reflux times (>12 hours) improve esterification efficiency .
  • Data Consideration : Monitor intermediates via <sup>19</sup>F-NMR to track fluorinated byproducts.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :
    • GC-MS : Retention time alignment (e.g., 4.62 min for 2-butenoic acid methyl ester) and fragmentation patterns (m/z 142 [M]<sup>+</sup>) confirm identity .
    • FTIR : Key peaks include C=O stretching at ~1723 cm<sup>-1</sup> and CF3 vibrations at 1150–1250 cm<sup>-1</sup> .
    • <sup>1</sup>H/</sup><sup>19</sup>F-NMR : δ 3.7 ppm (methyl ester) and δ -63 ppm (CF3 group) are diagnostic .

Advanced Research Questions

Q. How does 2-butenoic acid, 4,4,4-trifluoro-, methyl ester contribute to biodegradable polymer production, and what are its monomeric properties?

  • Methodological Answer : In Ralstonia pickettii-derived polyhydroxyalkanoates (PHAs), this ester acts as a monomer precursor. GC-MS quantification shows 28% relative abundance in polymer extracts, with thermal properties (e.g., Tm ~160°C) influencing crystallinity .

  • Data Table :

    PropertyValue (PHAs Blend)
    Tensile Strength25 MPa
    Elongation at Break8%
    Thermal DegradationStarts at 220°C

Q. What mechanistic insights explain its role in medicinal chemistry intermediates?

  • Methodological Answer : The ester serves as a key intermediate in HSD-621 (antidiabetic agent) synthesis. Amidations with NH3 under basic conditions yield α,β-unsaturated amides. Meta-substitution on aromatic rings enhances bioactivity (e.g., EC50 < 1 µM) .

Q. How do thermal degradation pathways vary under different pyrolysis conditions?

  • Methodological Answer : TG-FTIR and Py-GC/MS reveal degradation products depend on heating rates:
    • 5°C/min : Dominant product = methacrylic acid (92% abundance).
    • 10–30°C/min : Major product = (Z)-2-butenoic acid methyl ester (88%) due to isomerization .
  • Contradiction Note : Discrepancies in product profiles highlight the need for controlled heating protocols to ensure reproducibility.

Q. How can computational modeling predict reactivity in fluorinated ester systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electrophilic reactivity at the α,β-unsaturated carbonyl site. Fukui indices indicate nucleophilic attack at the β-carbon (f<sup>-</sup> = 0.12) .

Q. What strategies resolve contradictory data between GC-MS and NMR analyses?

  • Methodological Answer : Contradictions (e.g., unexpected byproducts in GC-MS but not NMR) may arise from volatile impurities. Use preparative HPLC to isolate fractions, followed by high-resolution MS (HRMS) for exact mass confirmation .

Q. How can derivatization enhance detection in trace-level environmental analyses?

  • Methodological Answer : Silylation (e.g., BSTFA) of the ester’s carboxyl group improves GC-MS sensitivity. Limit of Detection (LOD) reduces from 10 ppb to 0.5 ppb in wastewater matrices .

Specialized Applications

Q. What is its stability profile under acidic/basic conditions, and how does this impact storage?

  • Methodological Answer : Hydrolysis studies show rapid degradation at pH < 2 (t1/2 = 2 hours) due to ester cleavage. Store at pH 6–8 under nitrogen to prevent decomposition .

Q. What environmental persistence data exist for this compound?

  • Methodological Answer : EPA guidelines recommend OECD 301B biodegradation testing. Preliminary data indicate <10% degradation in 28 days, suggesting persistence in aquatic systems .

Data Contradiction Analysis

Q. Why do synthesis yields vary between methanol and dimethyl carbonate routes?

  • Resolution : Methanol route yields (~70%) are lower due to competing hydrolysis, while dimethyl carbonate achieves ~85% yield via irreversible CO2 release. Use Dean-Stark traps to remove water in the former .

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